Cas no 85333-26-2 (4-(Benzyloxy)pyridin-2-amine)

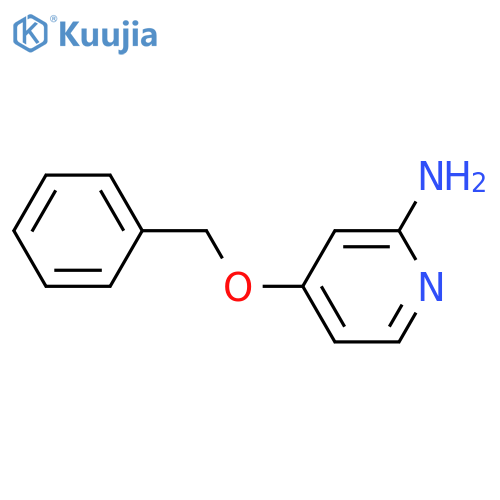

4-(Benzyloxy)pyridin-2-amine structure

商品名:4-(Benzyloxy)pyridin-2-amine

4-(Benzyloxy)pyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(Benzyloxy)pyridin-2-amine

- 2-Amino-4-(benzyloxy)pyridine

- 2-AMINO-4-BENZYLOXYPYRIDINE

- 4-phenylmethoxypyridin-2-amine

- 2-Pyridinamine, 4-(phenylmethoxy)-

- RAFCWIXBEWVPGL-UHFFFAOYSA-N

- 4-phenylmethoxy-2-pyridinamine

- 2-amino-4-phenylmethoxypyridine

- 4-(Benzyloxy)-2-pyridinamine #

- 2-Pyridinamine,4-(phenylmethoxy)-

- Pyridine, 2-amino-3-(benzyloxy)-

- TRA0082925

- SY006019

- 4-(Phenylmethoxy)-2-pyridinamine (ACI)

- SCHEMBL190912

- AKOS015839430

- 85333-26-2

- SR-03000003161

- MFCD12405835

- CS-W003829

- SR-03000003161-1

- DB-028416

- FS-3179

- SB78457

- DTXSID10334242

-

- MDL: MFCD12405835

- インチ: 1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)

- InChIKey: RAFCWIXBEWVPGL-UHFFFAOYSA-N

- ほほえんだ: N1C(N)=CC(OCC2C=CC=CC=2)=CC=1

計算された属性

- せいみつぶんしりょう: 200.09500

- どういたいしつりょう: 200.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.180

- ゆうかいてん: No data available

- ふってん: 379.7±27.0 °C at 760 mmHg

- フラッシュポイント: 183.4±23.7 °C

- 屈折率: 1.622

- PSA: 48.14000

- LogP: 2.82400

- じょうきあつ: 0.0±0.9 mmHg at 25°C

4-(Benzyloxy)pyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(Benzyloxy)pyridin-2-amine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Benzyloxy)pyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052980-25g |

4-(Benzyloxy)pyridin-2-amine |

85333-26-2 | 98% | 25g |

¥1705.00 | 2024-07-28 | |

| eNovation Chemicals LLC | K10818-1g |

2-Amino-4-benzyloxypyridine |

85333-26-2 | 97% | 1g |

$125 | 2024-05-24 | |

| eNovation Chemicals LLC | D688664-10g |

2-Amino-4-benzyloxypyridine |

85333-26-2 | 98% | 10g |

$125 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94530-1G |

4-(benzyloxy)pyridin-2-amine |

85333-26-2 | 97% | 1g |

¥ 290.00 | 2023-04-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845601-250mg |

4-(Benzyloxy)pyridin-2-amine |

85333-26-2 | 98% | 250mg |

¥169.20 | 2022-09-02 | |

| Chemenu | CM118866-10g |

2-Amino-4-benzyloxypyridine |

85333-26-2 | 95+% | 10g |

$276 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZW995-50mg |

4-(Benzyloxy)pyridin-2-amine |

85333-26-2 | 98% | 50mg |

58.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZW995-5g |

4-(Benzyloxy)pyridin-2-amine |

85333-26-2 | 98% | 5g |

1496.0CNY | 2021-08-03 | |

| eNovation Chemicals LLC | Y1006192-25G |

4-(benzyloxy)pyridin-2-amine |

85333-26-2 | 97% | 25g |

$255 | 2024-05-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94530-50G |

4-(benzyloxy)pyridin-2-amine |

85333-26-2 | 97% | 50g |

¥ 5,933.00 | 2023-04-13 |

4-(Benzyloxy)pyridin-2-amine 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

85333-26-2 (4-(Benzyloxy)pyridin-2-amine) 関連製品

- 96166-00-6(5-(Benzyloxy)pyridin-2-amine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85333-26-2)4-(Benzyloxy)pyridin-2-amine

清らかである:99%

はかる:25g

価格 ($):286.0

atkchemica

(CAS:85333-26-2)4-(Benzyloxy)pyridin-2-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ